4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone
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Overview
Description
4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Anilino Group: This step involves the substitution of an aniline derivative onto the quinazolinone core.
Addition of the Piperazino Group: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or piperazino groups.
Reduction: Reduction reactions can occur, especially at the quinazolinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Quinazolinone derivatives are often studied for their ability to inhibit specific enzymes.
Medicine
Therapeutic Potential:
Industry
Material Science: Quinazolinone derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-anilinoquinazoline: Known for its kinase inhibitory activity.
7,8-dihydroquinazolinone: Studied for its anti-inflammatory properties.
Uniqueness
4-anilino-7,7-dimethyl-2-(4-phenylpiperazino)-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C26H29N5O |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-anilino-7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C26H29N5O/c1-26(2)17-21-23(22(32)18-26)24(27-19-9-5-3-6-10-19)29-25(28-21)31-15-13-30(14-16-31)20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,27,28,29) |
InChI Key |
RKMUQDCWGLJFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)NC5=CC=CC=C5)C |
Origin of Product |
United States |
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